molecular formula C21H21N5O2S B2785783 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-methylpiperidine CAS No. 866589-13-1

1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-methylpiperidine

Cat. No.: B2785783
CAS No.: 866589-13-1
M. Wt: 407.49
InChI Key: BDDNRZZGCQJYLK-UHFFFAOYSA-N
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Description

The compound 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-methylpiperidine features a [1,2,3]triazolo[1,5-a]quinazoline core fused with a benzenesulfonyl group at position 3 and a 4-methylpiperidine moiety at position 3. This structure combines a nitrogen-rich heterocyclic system with sulfonyl and piperidine substituents, which are known to influence solubility, bioavailability, and target binding .

Properties

IUPAC Name

3-(benzenesulfonyl)-5-(4-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-15-11-13-25(14-12-15)19-17-9-5-6-10-18(17)26-20(22-19)21(23-24-26)29(27,28)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDNRZZGCQJYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-methylpiperidine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the triazoloquinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzenesulfonyl group: This step may involve the sulfonylation of the triazoloquinazoline core using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the piperidinyl group: The final step may involve the nucleophilic substitution of a suitable leaving group with 4-methylpiperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research has indicated that compounds similar to 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-methylpiperidine exhibit anticancer properties. The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives can inhibit the activity of protein kinases that are crucial for tumor growth .

2. Neurokinin Receptor Modulation
The compound has potential applications as a selective antagonist for neurokinin receptors, particularly the neurokinin-3 receptor (NK-3). This receptor is implicated in various neurological disorders such as depression and anxiety. By modulating this receptor's activity, the compound may help in developing treatments for these conditions .

3. Synthesis of Novel Compounds
The synthesis of 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-methylpiperidine has been explored as a method to create novel derivatives with enhanced biological activity. The one-pot synthesis techniques allow for efficient production of related compounds that may possess improved pharmacological profiles .

Case Study 1: Anticancer Research

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several derivatives of triazoloquinazolines and evaluated their anticancer activities against various cancer cell lines. The results showed that some derivatives exhibited significant cytotoxic effects, suggesting that modifications to the triazole or quinazoline moieties can enhance potency .

Case Study 2: Neurokinin Receptor Antagonism

A patent application detailed the use of similar compounds as neurokinin receptor antagonists for treating anxiety and depression. The findings indicated that these compounds could effectively reduce symptoms associated with these disorders in preclinical models .

Mechanism of Action

The mechanism of action of 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-methylpiperidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Class Core Structure Sulfonyl Substituent Piperidine/Piperazine Group Biological Activity (GP%) Applications References
Target Compound Triazoloquinazoline Benzenesulfonyl 4-Methylpiperidine Not reported Research (potential kinase inhibition)
7-Chloro-3-(4-ethylphenylsulfonyl) Triazoloquinazoline 4-Ethylphenylsulfonyl 3-Methylpiperidine Not reported Experimental anticancer agent
Thieno[3,2-e]triazolopyrimidine Triazolopyrimidine N/A Variable 65–88% growth inhibition Anticancer lead optimization
Triazolopyridine Derivatives Triazolopyridine Variable (e.g., alkyl) Variable K+ channel modulation Neurological therapeutics

Biological Activity

1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-methylpiperidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazoloquinazolines, which are known for their diverse pharmacological properties, including anticancer effects. This article focuses on the biological activity of this compound, particularly its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-methylpiperidine is C21H20N6O3SC_{21}H_{20}N_{6}O_{3}S. The structure features a triazole ring fused to a quinazoline ring with a benzenesulfonyl group and a piperidine moiety.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For example, derivatives of quinazoline and triazole have shown significant cytotoxicity against various cancer cell lines. The compound's activity is often measured by its half-maximal inhibitory concentration (IC50), a standard metric used to evaluate the effectiveness of a substance in inhibiting biological or biochemical functions.

Cell Line IC50 (µM) Mechanism of Action
Hepatocellular carcinoma (HePG-2)29.47Inhibition of cell proliferation
Mammary gland breast cancer (MCF-7)27.05Induction of apoptosis
Human prostate cancer (PC3)ModerateCell cycle arrest at G2/M phase
Colorectal carcinoma (HCT-116)17.35Inhibition of EGFR and VEGFR-2 kinases

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation of cancer cells. Studies indicate that it can effectively reduce cell viability in EGFR-dependent cancer cell lines .
  • Cell Cycle Arrest : Research indicates that treatment with this compound can lead to cell cycle arrest, particularly at the G1 phase in HCT-116 cells. This effect is linked to the modulation of apoptotic markers such as Bax and Bcl-2 .
  • Apoptosis Induction : The compound promotes apoptosis through both intrinsic and extrinsic pathways. It influences key proteins involved in apoptosis regulation, such as p53, which is critical for controlling cell division and preventing tumor growth .

Case Studies

Several case studies have documented the biological activities of compounds related to 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-methylpiperidine:

  • Study on Quinazolinone Derivatives : A study evaluated various quinazolinone derivatives for their anticancer activity against multiple cell lines. The results indicated that compounds with similar structural motifs displayed potent cytotoxicity and were effective against HePG-2 and HCT-116 cells .
  • Mechanistic Studies : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was found that they significantly upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

Q & A

Q. How can researchers optimize the synthesis yield of 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-methylpiperidine?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization and sulfonylation. Key steps:
  • Use diphenyl N-cyanodithioimidocarbonate as a reactant for triazole ring formation under ice-cold ethanol conditions with triethylamine as a base .
  • Optimize reaction time (overnight stirring at room temperature) and purification via recrystallization from ethanol .
  • Control stoichiometry of benzenesulfonyl chloride during sulfonylation to avoid over-functionalization.
  • Monitor intermediates using TLC and confirm purity via melting point analysis (e.g., similar triazoloquinazolines show melting points of 196–198°C) .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Assign peaks for the benzenesulfonyl group (aromatic protons at δ 7.5–8.0 ppm) and piperidine methyl group (δ 1.2–1.4 ppm) .
  • Mass Spectrometry (LC-MS) : Confirm molecular ion peaks (e.g., m/z 450–500 for analogous triazoloquinazolines) .
  • X-ray Crystallography : Resolve planar triazoloquinazoline systems and dihedral angles (e.g., phenoxy substituents aligned at 59.3° with fused rings) .

Q. How does the solubility profile of this compound influence experimental design?

  • Methodological Answer :
  • Test solubility in polar (ethanol, DMSO) and non-polar solvents (dichloromethane) for reaction optimization.
  • Use DMSO for biological assays due to its high solubility; dilute to <1% to avoid cytotoxicity .
  • Precipitate insoluble intermediates using ice-water during synthesis .

Advanced Research Questions

Q. What reaction mechanisms explain the formation of the triazoloquinazoline core?

  • Methodological Answer :
  • The core forms via oxidative cyclization of hydrazine intermediates.
  • Sodium hypochlorite (NaOCl) in ethanol induces ring closure at room temperature, avoiding toxic reagents like Cr(VI) salts .
  • Density Functional Theory (DFT) calculations can model transition states and electron density shifts during cyclization .

Q. How can computational modeling predict biological targets for this compound?

  • Methodological Answer :
  • Perform molecular docking using software like AutoDock Vina to screen against kinase or GPCR targets (common for triazoloquinazolines).
  • Validate predictions with SAR studies : Compare with analogs (e.g., 5-cyclopentyl-2-(4-fluorophenyl)-triazoloquinazoline, which shows antitumor activity) .
  • Use QSAR models to correlate substituents (e.g., benzenesulfonyl vs. methoxyphenyl) with bioactivity .

Q. How can contradictory NMR or crystallographic data be resolved during structural analysis?

  • Methodological Answer :
  • For NMR discrepancies (e.g., overlapping peaks), use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
  • Re-refine X-ray data with restraint parameters (e.g., N–H bond lengths fixed at 0.88 ± 0.01 Å) .
  • Cross-validate with DFT-optimized geometries to resolve steric clashes or torsional mismatches .

Q. What strategies improve the compound’s metabolic stability in preclinical studies?

  • Methodological Answer :
  • Introduce electron-withdrawing groups (e.g., fluorophenyl) to reduce CYP450-mediated oxidation .
  • Conduct microsomal stability assays using liver S9 fractions to identify metabolic hotspots .
  • Compare with analogs: For example, 2-(3-trifluoromethylphenyl)-triazoloquinazoline has enhanced half-life (t₁/₂ > 4 hrs) .

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